Band Gap Positioning: CdSe Occupies the 1.74 eV "Sweet Spot" Between CdS and CdTe for Visible-Light Harvesting and Emission
At the bulk scale, CdSe’s direct band gap of 1.74 eV (≈717 nm) sits precisely at the center of the II-VI cadmium chalcogenide series: 0.68 eV narrower than CdS (2.42 eV, 513 nm) and 0.25 eV wider than CdTe (1.49 eV, 833 nm) [1]. This positions CdSe absorption and emission squarely within the visible-to-far-red region where the solar photon flux and the human eye’s photopic response both peak. In quantum-confined nanocrystals below ~5 nm, the effective band gap widens further to 2.0–2.5 eV, covering the entire visible spectrum from blue to deep red, a tuning range that CdS (starting at 2.42 eV) cannot reach into the red without excessively large particle sizes and that CdTe (starting at 1.49 eV) cannot access in the blue–green region without extremely small, unstable cores [2]. For procurement targeting full-visible-range optoelectronics, CdSe is therefore the only cadmium chalcogenide capable of spanning the 450–650 nm emission window with a single core chemistry.
| Evidence Dimension | Bulk direct band gap energy (room temperature) |
|---|---|
| Target Compound Data | CdSe: 1.74 eV (717 nm) |
| Comparator Or Baseline | CdS: 2.42 eV (513 nm); CdTe: 1.49 eV (833 nm) |
| Quantified Difference | CdSe is 0.25 eV narrower than CdTe and 0.68 eV wider than CdS; its emission window spans the visible region where CdS is restricted to blue-UV and CdTe extends into the IR |
| Conditions | Bulk crystalline solid at 300 K; values verified by optical absorption and spectroscopic ellipsometry |
Why This Matters
CdSe’s band gap aligns with the maximum solar photon flux and the photopic luminosity function, making it the only II-VI binary that can serve as a single-material platform for full-visible-color displays and broadband visible-light sensors.
- [1] R. Shukla, V. B. Zala, S. K. Gupta, P. N. Gajjar, "ZnS/CdX (X = S, Se, Te) core/shell nanowires: an attempt at tuning the electronic bandgaps and SQ efficiencies," Journal of Materials Chemistry C, vol. 9, pp. 5361–5372, 2021. View Source
- [2] M. S. AlSalhi et al., "Electronic nanoarchitectonics of CdX (X = Te, Se, and S) semiconductor nanoparticles: Shape and size effects," Optical Materials, vol. 168, 117448, 2025. View Source
